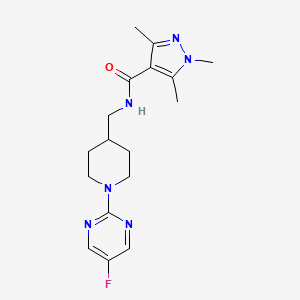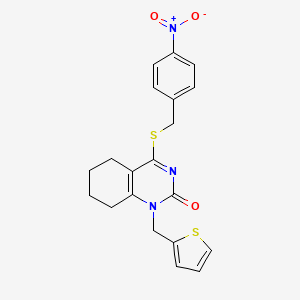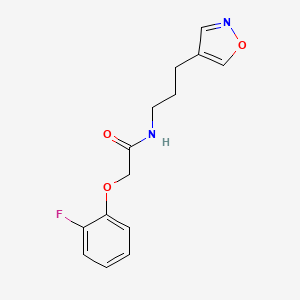
2-(2-fluorophenoxy)-N-(3-(isoxazol-4-yl)propyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-(3-(isoxazol-4-yl)propyl)acetamide, commonly known as FPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPA is a synthetic compound that is primarily used in the study of various biological processes and diseases.
作用机制
Target of Action
The primary targets of the compound “2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide” are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it is difficult to discuss how environmental factors might influence "2-(2-fluorophenoxy)-n-[3-(1,2-oxazol-4-yl)propyl]acetamide" .
实验室实验的优点和局限性
FPA has several advantages for lab experiments, including its high potency and selectivity. FPA has been shown to exhibit high potency against various biological targets, including COX-2 and HDACs. Additionally, FPA exhibits high selectivity, which reduces the risk of off-target effects. However, FPA has some limitations for lab experiments, including its low solubility in water and limited availability.
未来方向
FPA has significant potential for further research and development in various therapeutic areas. Future research could focus on the development of more potent and selective analogs of FPA for the treatment of various diseases. Additionally, further research could focus on the elucidation of the molecular mechanisms underlying the therapeutic effects of FPA. Finally, future research could also focus on the optimization of the synthesis method of FPA to improve its yield and scalability.
合成方法
FPA is synthesized by the reaction of 2-fluorophenol, 4-bromo-2-isoxazoline, and N-(3-bromopropyl)acetamide in the presence of a catalyst. The reaction yields FPA as a white crystalline solid, which is then purified by recrystallization.
科学研究应用
FPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. FPA has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, FPA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. FPA has also been studied for its potential neuroprotective effects in various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-12-5-1-2-6-13(12)19-10-14(18)16-7-3-4-11-8-17-20-9-11/h1-2,5-6,8-9H,3-4,7,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYLDJVERFDCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCCC2=CON=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(3-(isoxazol-4-yl)propyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

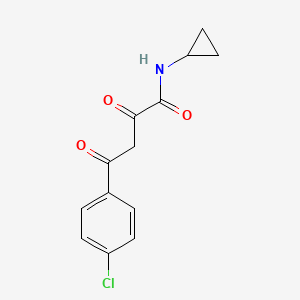
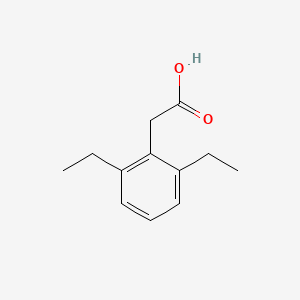
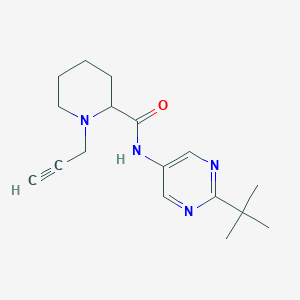
![3-[3-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2923083.png)
![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2923086.png)
![2-cyclopropyl-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2923087.png)
![Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate](/img/structure/B2923088.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2923089.png)
![Ethyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2923090.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2923091.png)
